molecular formula C₁₅H₂₃N₃O₃ B1145451 tert-Butyl (2-(3-benzylureido)ethyl)carbamate CAS No. 874394-05-5

tert-Butyl (2-(3-benzylureido)ethyl)carbamate

Cat. No.: B1145451
CAS No.: 874394-05-5
M. Wt: 293.36
InChI Key:
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Description

tert-Butyl (2-(3-benzylureido)ethyl)carbamate is a compound that features a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(3-benzylureido)ethyl)carbamate typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of benzyl isocyanate with 2-(tert-butoxycarbonylamino)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, at room temperature, and under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control of reaction conditions and can lead to higher yields and purities .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(3-benzylureido)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amine.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce the free amine form of the compound .

Scientific Research Applications

tert-Butyl (2-(3-benzylureido)ethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(3-benzylureido)ethyl)carbamate involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The benzyl group may also play a role in the compound’s binding affinity to certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine
  • Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate
  • (S)-Ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate

Uniqueness

The presence of both a benzyl group and a Boc-protected amine allows for versatile modifications and interactions in various chemical and biological contexts .

Properties

IUPAC Name

tert-butyl N-[2-(benzylcarbamoylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(20)17-10-9-16-13(19)18-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,20)(H2,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBYVCMUPMNDEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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